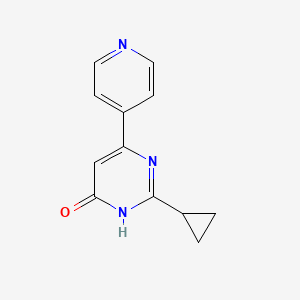

2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol

Übersicht

Beschreibung

“2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol” is a chemical compound that has gained immense importance in the field of drug discovery and medicinal chemistry. Pyrimidinamine derivatives, which this compound is a part of, are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .

Synthesis Analysis

A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H11N3O . The InChI code for this compound is 1S/C14H21N3O2/c1-9-6-17 (7-10 (2)19-9)8-12-5-13 (18)16-14 (15-12)11-3-4-11/h5,9-11H,3-4,6-8H2,1-2H3, (H,15,16,18) .Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol

Antiproliferative Mittel: Derivate von this compound wurden auf ihr Potenzial als Antiproliferative Mittel untersucht. Diese Verbindungen können das Wachstum von Krebszellen hemmen, indem sie in die Zellteilung und -proliferation eingreifen. Die Verbindung API-1, die zu dieser Klasse gehört, hat sich als vielversprechend als Antiproliferatives Mittel erwiesen .

Antibakterielle Aktivität: Forschungen haben gezeigt, dass diese Derivate antibakterielle Aktivität aufweisen. Sie wurden gegen eine Vielzahl von bakteriellen Stämmen getestet und haben eine Wirksamkeit bei der Hemmung ihres Wachstums gezeigt, was bei der Behandlung von Infektionen hilfreich sein könnte .

Entzündungshemmende und analgetische Eigenschaften: Die entzündungshemmenden und analgetischen Eigenschaften dieser Verbindungen machen sie zu Kandidaten für die Entwicklung neuer Schmerzmittel. Sie wirken, indem sie Entzündungen reduzieren und Schmerzen lindern, was bei Erkrankungen wie Arthritis entscheidend ist .

Blutdrucksenkende Wirkungen: Diese Derivate wurden mit blutdrucksenkenden Wirkungen in Verbindung gebracht, d.h. sie können den Blutdruck senken. Diese Anwendung ist besonders wichtig für die Behandlung von Bluthochdruck, einem Hauptrisikofaktor für Herz-Kreislauf-Erkrankungen .

Antihistaminische Aktivitäten: Die Verbindungen haben antihistaminische Aktivitäten gezeigt, die bei der Behandlung von allergischen Reaktionen eingesetzt werden könnten. Indem sie als Antihistaminika wirken, können sie Symptome wie Juckreiz, Schwellungen und Rötungen lindern .

Tyrosinkinase-Inhibition: Unter den Derivaten wurden einige als Tyrosinkinase-Inhibitoren identifiziert. Diese sind in der Krebstherapie wertvoll, da sie die Enzyme blockieren können, die Krebszellen zum Wachstum signalisieren .

Zyklinsabhängige Kinase (CDK4) Inhibition: Eine weitere wichtige Anwendung ist die Inhibition der zyklinsabhängigen Kinase (CDK4), die an der Zellzyklusregulation beteiligt ist. Inhibitoren von CDK4 haben Potenzial bei der Behandlung verschiedener Krebsarten .

Synthese von heterocyclischen Verbindungen: Die Synthese von heterocyclischen Verbindungen ist ein schnell wachsendes Gebiet der organischen Synthese. Derivate von this compound können verwendet werden, um Moleküle zu konstruieren, die Heterocyclen enthalten, die direkt oder über einen Spacer verknüpft sind, sowie fusionierte Heterocyclen. Diese haben weitere Anwendungen bei der Bewertung chemischer Eigenschaften und biologischer Aktivität .

Wirkmechanismus

Target of Action

The primary target of 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol, also known as Ceralasertib, is the Serine/threonine-protein kinase ATR . This enzyme plays a crucial role in DNA damage response and cell cycle regulation .

Mode of Action

This compound acts as an inhibitor of the Serine/threonine-protein kinase ATR . By inhibiting this enzyme, it interferes with the cell’s ability to respond to DNA damage, leading to cell cycle arrest and potentially cell death .

Biochemical Pathways

Given its target, it is likely to impact pathways related toDNA damage response and cell cycle regulation .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its elimination from the body .

Result of Action

The molecular and cellular effects of this compound’s action are likely to include cell cycle arrest and potentially cell death . This is due to its inhibition of the Serine/threonine-protein kinase ATR, which plays a key role in the cell’s response to DNA damage .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available from chemical suppliers. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations to the use of this compound in laboratory experiments. It is not water soluble, so it must be dissolved in organic solvents such as dimethyl sulfoxide. Additionally, the synthesis of this compound is time consuming and requires the use of expensive palladium catalysts.

Zukünftige Richtungen

The potential applications of 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol are still being explored. One potential application is the use of this compound as a drug delivery system. This compound has been shown to be able to bind to certain enzymes in the body and inhibit their activity, which could be used to target the release of drugs to specific areas of the body. Additionally, this compound could be used to develop new drugs or to improve the efficacy of existing drugs. Other potential applications include the use of this compound as a catalyst for organic reactions and as a building block for the synthesis of other compounds.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with serine/threonine-protein kinase ATR, which is involved in DNA damage response mechanisms . This interaction is crucial for maintaining genomic stability and regulating cellular responses to DNA damage.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the phosphorylation of histone variant H2AX at sites of DNA damage, thereby regulating the DNA damage response . This modulation can lead to changes in gene expression and cellular metabolism, affecting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to serine/threonine-protein kinase ATR, inhibiting its activity and thereby affecting the DNA damage response pathway . This inhibition can lead to the activation of downstream signaling pathways and changes in gene expression, ultimately influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing DNA damage response and promoting genomic stability. At higher doses, it can cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in DNA repair and replication, thereby influencing metabolic pathways related to genomic stability . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its activity and function, influencing its overall impact on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its role in regulating cellular processes.

Eigenschaften

IUPAC Name |

2-cyclopropyl-4-pyridin-4-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-11-7-10(8-3-5-13-6-4-8)14-12(15-11)9-1-2-9/h3-7,9H,1-2H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXMVCKPDRDDGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=O)N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

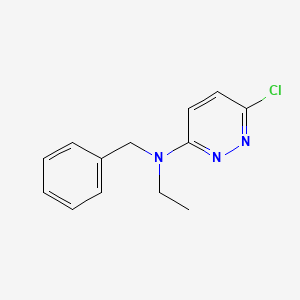

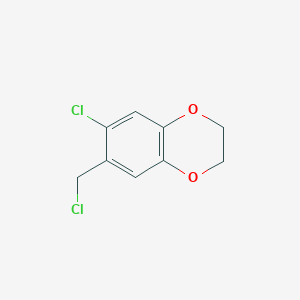

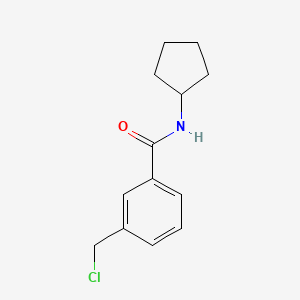

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1462039.png)

![2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole](/img/structure/B1462040.png)

![N-[(4-fluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462047.png)

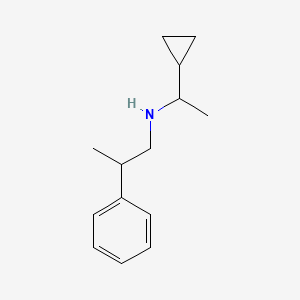

![(1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine](/img/structure/B1462055.png)

![N-[(2,4-difluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462059.png)